Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound features a unique structure that includes a benzoyl group, an oxo group, and a thioxoimidazolidinyl moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base to form an intermediate, which is then reacted with thiourea to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and thioxoimidazolidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, suggesting its use in developing new therapeutic agents.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The benzoyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The oxo and thioxo groups can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate: Similar structure but with a methyl group instead of a benzoyl group.
Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate: Contains a benzoyl group and thioxoimidazolidinyl moiety but with additional methylthio groups.
Uniqueness
Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H14N2O4S |
---|---|
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
ethyl 2-(3-benzoyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C14H14N2O4S/c1-2-20-12(18)9-15-11(17)8-16(14(15)21)13(19)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
NWIKCRZEBAGJSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=O)CN(C1=S)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.